molecular formula C15H18N2O4 B7555556 2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methoxybutanoic acid

2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methoxybutanoic acid

Cat. No. B7555556
M. Wt: 290.31 g/mol
InChI Key: LKWCWWVFNCCOED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methoxybutanoic acid, also known as IAMBA, is a synthetic compound that has been of great interest to researchers in recent years. It is a derivative of melatonin, a hormone that is naturally produced by the pineal gland in the brain. IAMBA has been found to have a range of potential applications in scientific research, particularly in the fields of neuroscience and cancer research. In

Mechanism of Action

The mechanism of action of 2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methoxybutanoic acid is not fully understood, but it is thought to act through a number of different pathways. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. 2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methoxybutanoic acid has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. In addition, 2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methoxybutanoic acid has been shown to activate the melatonin receptors MT1 and MT2, which are involved in the regulation of the circadian rhythm.
Biochemical and Physiological Effects:
2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methoxybutanoic acid has a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methoxybutanoic acid has also been found to inhibit the growth and proliferation of cancer cells, which could have potential applications in cancer therapy. In addition, 2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methoxybutanoic acid has been shown to modulate the circadian rhythm, which could have implications for the treatment of sleep disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methoxybutanoic acid for lab experiments is its potential neuroprotective and anti-cancer properties. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also some limitations to using 2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methoxybutanoic acid in lab experiments. Its mechanism of action is not fully understood, which could make it difficult to interpret results. In addition, it has not been extensively tested in humans, so its safety and efficacy are not yet fully established.

Future Directions

There are a number of future directions for research on 2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methoxybutanoic acid. One area of interest is its potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans. Another area of interest is its potential for the treatment of cancer. Studies are needed to determine its effectiveness against different types of cancer and to optimize dosing and delivery methods. In addition, further research is needed to explore its potential for the treatment of sleep disorders and other circadian rhythm disorders.

Synthesis Methods

2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methoxybutanoic acid can be synthesized through a multi-step process starting from melatonin. The first step involves the protection of the amine group of melatonin with a tert-butyloxycarbonyl (Boc) group. This is followed by the acetylation of the indole nitrogen with acetic anhydride. The Boc group is then removed using trifluoroacetic acid, and the resulting compound is coupled with 4-methoxybutyric acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The final product is then purified using column chromatography.

Scientific Research Applications

2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methoxybutanoic acid has been found to have a range of potential applications in scientific research. It has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. It has also been found to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells. In addition, 2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methoxybutanoic acid has been shown to modulate the circadian rhythm, which could have implications for the treatment of sleep disorders.

properties

IUPAC Name

2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methoxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-21-7-6-13(15(19)20)17-14(18)8-10-9-16-12-5-3-2-4-11(10)12/h2-5,9,13,16H,6-8H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWCWWVFNCCOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methoxybutanoic acid

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